Enantiomeric Excess via Large-Scale Bioreduction
The (S)-enantiomer can be produced at >99% enantiomeric excess (ee) using a recombinant bacterial reductase (FabG from Bacillus sp. ECU0013 co-expressed with glucose dehydrogenase in E. coli) at a substrate loading of 620 g/L, achieving near-stoichiometric conversion without external cofactor addition . In contrast, the wild-type aldo-keto reductase Tm1743 produces the (S)-enantiomer with only 76.5% ee under standard conditions, while an engineered (R)-selective Tm1743 mutant (W21S/W86E) achieves 99.4% ee with a catalytic efficiency of 0.81 mM⁻¹s⁻¹ [1]. This 22.9 percentage-point improvement in ee for the (S)-enantiomer via an alternative biocatalytic route, combined with the 620 g/L substrate tolerance, provides a quantifiable advantage for large-scale procurement of enantiopure (S)-HPBE.
| Evidence Dimension | Enantiomeric excess (ee) of (S)-HPBE product |
|---|---|
| Target Compound Data | >99% ee at 620 g/L substrate loading using FabG/GDH E. coli whole-cell system |
| Comparator Or Baseline | 76.5% ee for (S)-EHPB using wild-type Tm1743 aldo-keto reductase [1]; 99.4% ee for (R)-EHPB using engineered Tm1743 W21S/W86E mutant with catalytic efficiency 0.81 mM⁻¹s⁻¹ [1] |
| Quantified Difference | >22.9 percentage-point ee improvement over wild-type Tm1743 for the (S)-product; comparable ee to best-in-class engineered (R)-selective system |
| Conditions | Recombinant E. coli whole-cell system; 30°C; substrate loading 620 g/L OPBE; Advanced Synthesis & Catalysis (2011) |
Why This Matters
Procurement decisions should prioritize suppliers utilizing FabG-based biocatalytic routes, as this technology delivers the highest documented ee for the (S)-enantiomer at industrially relevant substrate concentrations.
- [1] Liu, H., Han, R., Li, J., Liu, H., Zheng, L. (2017) Crystal structure and enantioselectivity engineering of aldo-keto reductase Tm1743. Scientific Reports, 7, Article 42735. DOI: 10.1038/srep42735. View Source
